molecular formula C8H16N2O2 B11809356 4-Amino-1,2-dimethylpiperidine-4-carboxylic acid

4-Amino-1,2-dimethylpiperidine-4-carboxylic acid

Cat. No.: B11809356
M. Wt: 172.22 g/mol
InChI Key: GBOVAVZIPQCGAV-UHFFFAOYSA-N
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Description

4-Amino-1,2-dimethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-dimethylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylpiperidine with an amino acid derivative, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-1,2-dimethylpiperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,2-dimethylpiperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

4-amino-1,2-dimethylpiperidine-4-carboxylic acid

InChI

InChI=1S/C8H16N2O2/c1-6-5-8(9,7(11)12)3-4-10(6)2/h6H,3-5,9H2,1-2H3,(H,11,12)

InChI Key

GBOVAVZIPQCGAV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C)(C(=O)O)N

Origin of Product

United States

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